molecular formula C16H19N3O2 B2719195 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile CAS No. 2034245-01-5

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2719195
CAS No.: 2034245-01-5
M. Wt: 285.347
InChI Key: QJZXRWOAUWFODA-UHFFFAOYSA-N
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Description

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and a cyclopropylmethoxy group, makes it valuable for advancements in drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of isonicotinoyl chloride with piperidine-4-carbonitrile in the presence of a base to form the intermediate product. This intermediate is then reacted with cyclopropylmethanol under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cyclopropylmethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinecarbonitrile: A simpler analog with a piperidine ring and a nitrile group.

    Cyclopropylmethanol: Shares the cyclopropylmethoxy group but lacks the piperidine and isonicotinoyl moieties.

    Icaridin: A piperidine derivative used as an insect repellent.

Uniqueness

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-10-12-4-7-19(8-5-12)16(20)14-3-6-18-15(9-14)21-11-13-1-2-13/h3,6,9,12-13H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZXRWOAUWFODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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